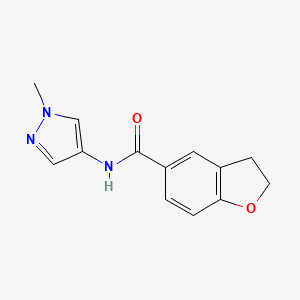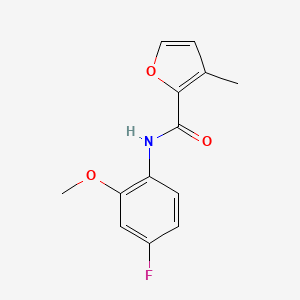![molecular formula C18H16N4O2 B7539495 N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)
N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide, also known as MQPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MQPA is a quinoline-based inhibitor of serine proteases, which are enzymes that play a crucial role in a variety of biological processes.
作用机制
N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide inhibits serine proteases and MMPs by binding to the active site of these enzymes and preventing their activity. Specifically, this compound forms a covalent bond with the serine residue in the active site of these enzymes, which prevents the substrate from binding and inhibits the enzymatic activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit platelet aggregation and thrombus formation, which makes it a potential therapeutic agent for the treatment of thrombosis. This compound has also been shown to inhibit the growth and metastasis of cancer cells, which makes it a potential anti-cancer agent.
实验室实验的优点和局限性
N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases and MMPs, which makes it a valuable tool for studying the role of these enzymes in various biological processes. This compound is also stable and easy to synthesize, which makes it a convenient tool for researchers. However, one limitation of this compound is that it can be toxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide. One area of research is the development of new inhibitors based on the structure of this compound. Another area of research is the study of the role of serine proteases and MMPs in various diseases, such as cancer and thrombosis. Additionally, the potential therapeutic applications of this compound in these diseases should be further explored. Finally, the toxicity of this compound should be further studied to determine its safety for use in humans.
Conclusion:
This compound is a valuable tool for studying the role of serine proteases and MMPs in various biological processes. Its potent inhibitory activity and stable synthesis make it a convenient tool for researchers. Future research on this compound should focus on the development of new inhibitors, the study of the role of serine proteases and MMPs in disease, and the potential therapeutic applications of this compound.
合成方法
N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-3-formylquinoline with 2-aminopyridine to form 2-(3-pyridinyl)quinoline-3-carbaldehyde. This intermediate is then reacted with N-methylhydroxylamine to yield N-methyl-2-(3-pyridinyl)quinoline-3-carboxamide, which is subsequently reacted with ethyl chloroformate to form this compound (this compound).
科学研究应用
N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of serine proteases, including thrombin, trypsin, and plasmin. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tissue remodeling and repair. These properties make this compound a valuable tool for studying the role of serine proteases and MMPs in various biological processes.
属性
IUPAC Name |
N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-19-17(23)11-21-18(24)14-9-16(12-5-4-8-20-10-12)22-15-7-3-2-6-13(14)15/h2-10H,11H2,1H3,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAKHEKGUATMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)
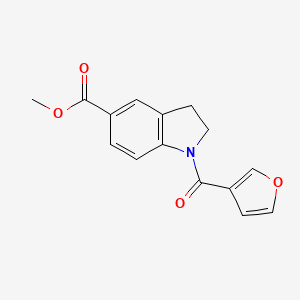
![N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7539451.png)
![1,3,6-trimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539456.png)

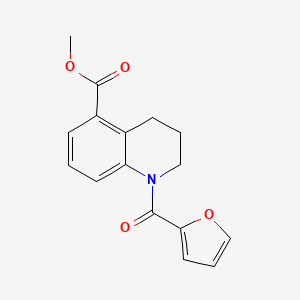
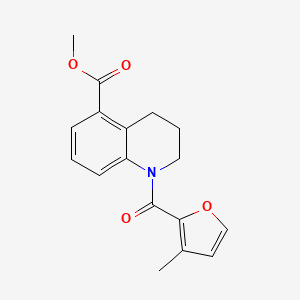
![N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7539484.png)
![6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7539490.png)
![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)
![(5-Bromo-2-hydroxyphenyl)-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7539514.png)
